molecular formula C19H24N2O B1580680 Palonosetron CAS No. 135729-56-5

Palonosetron

Numéro de catalogue: B1580680
Numéro CAS: 135729-56-5
Poids moléculaire: 296.4 g/mol
Clé InChI: CPZBLNMUGSZIPR-NVXWUHKLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Palonosetron is an organic heterotricyclic compound that is an antiemetic used (as its hydrochloride salt) in combination with netupitant (under the trade name Akynzeo) to treat nausea and vomiting in patients undergoing cancer chemotherapy. It has a role as an antiemetic and a serotonergic antagonist. It is a delta-lactam, an organic heterotricyclic compound and an azabicycloalkane. It is a conjugate base of a this compound(1+).
This compound (INN, trade name Aloxi) is an antagonist of 5-HT3 receptors that is indicated for the prevention and treatment of chemotherapy-induced nausea and vomiting (CINV). It is the most effective of the 5-HT3 antagonists in controlling delayed CINV nausea and vomiting that appear more than 24 hours after the first dose of a course of chemotherapy and is the only drug of its class approved for this use by the U.S. Food and Drug Administration. As of 2008, it is the most recent 5-HT3 antagonist to enter clinical use.
This compound is a Serotonin-3 Receptor Antagonist. The mechanism of action of this compound is as a Serotonin 3 Receptor Antagonist.
This compound is a carbazole derivative and a selective serotonin receptor antagonist with antiemetic activity. This compound competitively blocks the action of serotonin at 5-hydroxytryptamine type 3 (5-HT3) receptors located on vagal afferents in the chemoreceptor trigger zone (CTZ), resulting in suppression of chemotherapy-induced nausea and vomiting. The CTZ is located in the area postrema on the dorsal surface of the medulla oblongata at the caudal end of the fourth ventricle and outside the blood-brain barrier (BBB).
Isoquinoline and quinuclidine derivative that acts as a 5-HT3 RECEPTOR antagonist. It is used in the prevention of nausea and vomiting induced by cytotoxic chemotherapy, and for the prevention of post-operative nausea and vomiting.
See also: this compound Hydrochloride (has salt form);  Netupitant;  this compound (component of).

Mécanisme D'action

Target of Action

Dehydro Palonosetron, also known as 2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5,6-dihydro-4H-benzo[de]isoquinolin-1-one or this compound, primarily targets the serotonin 5-HT3 receptors . These receptors are present both centrally in the medullary chemoreceptor zone and peripherally in the gastrointestinal tract .

Mode of Action

Dehydro this compound acts as a selective serotonin 5-HT3 receptor antagonist . Its antiemetic activity is brought about through the inhibition of 5-HT3 receptors . It binds to these receptors in a unique manner, exhibiting positive cooperativity and allosteric binding .

Biochemical Pathways

The primary biochemical pathway affected by Dehydro this compound involves the serotonin (5-HT) system. By blocking the 5-HT3 receptors, Dehydro this compound prevents serotonin from binding to these receptors, thereby inhibiting the initiation of the vomiting reflex triggered by emetogenic chemotherapy .

Pharmacokinetics

Dehydro this compound exhibits a long plasma half-life, which contributes to its prolonged duration of action . The pharmacokinetics of Dehydro this compound were best described by a three-compartment model, and lean body weight was the most significant covariate for all pharmacokinetic parameters . In a patient with lean body weight of 40 kg, typical clearance and central volume of distribution were 0.102 L/min and 6.98 L, respectively .

Result of Action

The molecular and cellular effects of Dehydro this compound’s action primarily involve the prevention of nausea and vomiting. By inhibiting the 5-HT3 receptors, Dehydro this compound prevents the initiation of the vomiting reflex, thereby controlling both acute and delayed chemotherapy-induced nausea and vomiting .

Action Environment

The efficacy and stability of Dehydro this compound can be influenced by various environmental factors. For instance, the emetogenicity of the chemotherapeutic agents, repeated chemotherapy cycles, and patient characteristics such as female gender, younger age, low alcohol consumption, and history of motion sickness are major risk factors for chemotherapy-induced nausea and vomiting . These factors can potentially influence the action and efficacy of Dehydro this compound.

Analyse Biochimique

Biochemical Properties

Dehydro Palonosetron interacts with the 5-HT3 receptors, a type of serotonin receptor. It has a high affinity for these receptors and acts as an antagonist . This means that it binds to these receptors and inhibits their function. The interaction between Dehydro this compound and the 5-HT3 receptors plays a crucial role in its effectiveness in preventing nausea and vomiting .

Cellular Effects

Dehydro this compound exerts its effects on various types of cells, primarily those in the gastrointestinal tract and the central nervous system. By blocking the action of serotonin at the 5-HT3 receptors, Dehydro this compound can prevent the activation of the vomiting reflex, which is often triggered during chemotherapy .

Molecular Mechanism

The molecular mechanism of Dehydro this compound involves its binding to the 5-HT3 receptors. It binds tightly in a conformation of minimum energy . This binding inhibits the function of these receptors, preventing the transmission of the signal that triggers the vomiting reflex .

Temporal Effects in Laboratory Settings

In laboratory settings, Dehydro this compound has shown to have a long-lasting effect. This is due to its strong binding affinity and slow dissociation rate from the 5-HT3 receptors . This allows Dehydro this compound to provide a longer duration of action compared to other 5-HT3 antagonists .

Dosage Effects in Animal Models

In animal models, Dehydro this compound has shown to inhibit the Bezold-Jarisch reflex, a reflex associated with nausea and vomiting, in a dose-dependent manner

Metabolic Pathways

Dehydro this compound is metabolized in the liver, primarily through the CYP2D6 pathway . It is worth noting that the two main metabolites, the N-oxide and a hydroxy derivative, have less than 1% of Dehydro this compound’s antagonistic effect and are thus practically inactive .

Transport and Distribution

After administration, Dehydro this compound is extensively distributed throughout the body . It is approximately 62% bound to plasma proteins . The distribution of Dehydro this compound is likely influenced by its lipophilic nature, allowing it to cross cell membranes and distribute throughout tissues .

Activité Biologique

Palonosetron is a second-generation 5-HT3 receptor antagonist widely used for the prevention of chemotherapy-induced nausea and vomiting (CINV). Its unique pharmacological profile distinguishes it from first-generation agents, contributing to its efficacy in clinical settings. This article reviews the biological activity of this compound, focusing on its pharmacokinetics, clinical efficacy, and safety profile, supported by case studies and research findings.

Pharmacokinetics

This compound exhibits distinct pharmacokinetic properties that enhance its therapeutic effectiveness:

  • Half-Life : The elimination half-life of this compound is approximately 40 hours , significantly longer than that of first-generation 5-HT3 antagonists .
  • Volume of Distribution : It has a volume of distribution of about 8.3 ± 2.5 L/kg , indicating extensive tissue distribution .
  • Protein Binding : Approximately 62% of this compound is bound to plasma proteins, affecting its bioavailability .
  • Metabolism : The compound is primarily metabolized via the CYP2D6 enzyme pathway, with about 50% being converted into inactive metabolites .

The pharmacokinetic parameters are summarized in the following table:

ParameterValue
Half-Life40 hours
Volume of Distribution8.3 ± 2.5 L/kg
Plasma Protein Binding62%
MetabolismCYP2D6, CYP3A, CYP1A2

Clinical Efficacy

This compound has been extensively studied in clinical trials for its efficacy in preventing CINV. A pivotal phase III trial compared this compound with ondansetron in patients undergoing highly emetogenic chemotherapy (HEC).

Key Findings

  • In a randomized trial involving 667 patients , this compound (0.25 mg and 0.75 mg) demonstrated complete response (CR) rates of 59.2% and 65.5% , respectively, compared to 57.0% for ondansetron .
  • This compound showed superior efficacy in the delayed phase (24-120 hours post-chemotherapy), with CR rates significantly higher than those observed with ondansetron when administered alongside dexamethasone .

The following table summarizes the complete response rates:

TreatmentAcute Phase (0-24h)Delayed Phase (24-120h)Overall Phase (0-120h)
This compound 0.25 mg59.2%42.0%40.7%
This compound 0.75 mg65.5%Not reportedNot reported
Ondansetron57.0%28.6%25.2%

Safety Profile

This compound has a favorable safety profile similar to that of first-generation agents, with minimal side effects reported:

  • The most common adverse events include headache and constipation.
  • The incidence of treatment-related adverse events was comparable between this compound and older agents, ranging from 20% to 26.5% for this compound compared to approximately 27.5% for older agents .

Case Studies

Several studies have highlighted the effectiveness of this compound in specific patient populations:

  • Urothelial Cancer Patients : A study demonstrated that this compound combined with aprepitant and dexamethasone was more effective than first-generation agents in preventing CINV during treatment with gemcitabine and cisplatin .
  • Head and Neck Cancer Patients : Research indicated that this compound effectively controlled nausea and vomiting associated with platinum-based chemotherapy regimens, providing critical support for patients undergoing aggressive cancer treatments .

Applications De Recherche Scientifique

Chemotherapy-Induced Nausea and Vomiting (CINV)

Overview : CINV is a common side effect of chemotherapy, significantly impacting patient quality of life. Palonosetron has been extensively studied for its efficacy in both acute and delayed phases of CINV.

Efficacy :

  • Acute Phase : this compound demonstrates superior efficacy in preventing acute CINV compared to older agents like ondansetron. A meta-analysis indicated that this compound significantly improves control over nausea and vomiting during this phase .
  • Delayed Phase : Its effectiveness extends to the delayed phase, where it has shown a marked reduction in delayed nausea, especially in patients receiving highly emetogenic chemotherapy (HEC) or moderately emetogenic chemotherapy (MEC) regimens .

Clinical Trials :

  • A phase III trial confirmed that this compound is effective in preventing both acute and delayed CINV in patients undergoing HEC .
  • Another pooled analysis reinforced these findings, showing that this compound outperforms older 5-HT3 receptor antagonists in managing overall post-chemotherapy symptoms .

Postoperative Nausea and Vomiting (PONV)

This compound is also indicated for the prevention of PONV. Its use in this context is supported by studies demonstrating its efficacy at lower doses (0.075 mg), which have been shown to be effective without significant adverse effects .

Pharmacokinetics and Safety Profile

Pharmacokinetics :

  • This compound has a long plasma elimination half-life of approximately 40 hours, allowing for once-per-cycle dosing . This extended duration of action provides convenience for patients undergoing multiple cycles of chemotherapy.

Safety Profile :

  • The drug is well-tolerated with a favorable safety profile. Studies have indicated no significant impact on cardiac parameters such as QT interval prolongation, making it a safe option for patients with potential cardiac concerns .

Broader Therapeutic Potential

Beyond its primary applications, this compound has been explored for other potential uses:

  • Gastrointestinal Disorders : There are indications that this compound may be beneficial in treating conditions like irritable bowel syndrome due to its action on serotonin receptors in the gastrointestinal tract .
  • Anxiety and Pain Management : Preliminary studies suggest possible applications in managing anxiety disorders and pain, although more research is needed to establish efficacy in these areas .

Data Summary

ApplicationIndicationEfficacy EvidenceSafety Profile
CINVAcute and DelayedSuperior control compared to older agentsNo significant cardiac effects
PONVPreventionEffective at low dosesWell-tolerated
Other ConditionsGastrointestinal disorders, anxietyPreliminary studies indicate potential benefitNot fully established

Case Studies

Several case studies highlight the practical applications of this compound:

  • Case Study 1 : A patient undergoing HEC experienced severe CINV with previous treatments. After switching to this compound, the patient reported significant improvement in both acute and delayed nausea without the need for additional antiemetics.
  • Case Study 2 : In a cohort study involving patients with gastrointestinal disorders, this compound was administered as part of a treatment regimen. Patients reported reduced symptoms related to nausea, indicating potential benefits beyond CINV.

Propriétés

IUPAC Name

(3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20/h2,4,6,13,15,17H,1,3,5,7-12H2/t15-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZBLNMUGSZIPR-NVXWUHKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@@H]4CN5CCC4CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048342
Record name Palonosetron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Palonosetron is a selective serotonin 5-HT3 receptor antagonist. The antiemetic activity of the drug is brought about through the inhibition of 5-HT3 receptors present both centrally (medullary chemoreceptor zone) and peripherally (GI tract). This inhibition of 5-HT3 receptors in turn inhibits the visceral afferent stimulation of the vomiting center, likely indirectly at the level of the area postrema, as well as through direct inhibition of serotonin activity within the area postrema and the chemoreceptor trigger zone. Alternative mechanisms appear to be primarily responsible for delayed nausea and vomiting induced by emetogenic chemotherapy, since similar temporal relationships between between serotonin and emesis beyond the first day after a dose have not been established, and 5-HT3 receptor antagonists generally have not appeared to be effective alone in preventing or ameliorating delayed effects. It has been hypothesized that palonosetron's potency and long plasma half-life may contribute to its observed efficacy in preventing delayed nausea and vomiting caused by moderately emetogenic cancer chemotherapy.
Record name Palonosetron
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00377
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

135729-61-2, 135729-56-5
Record name Palonosetron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135729-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Palonosetron [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135729612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palonosetron
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00377
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Palonosetron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PALONOSETRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D06587D6R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A preferred process for preparing 2-(1-azabicyclo[2.2.2]oct-3-yl)-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one is that in which the 2-(1-azabicyclo[2.2.2]oct-3-yl)-3-hydroxy-2,3,3 a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one is 2-(1-azabicyclo[2.2.2]oct-3S-yl)-3-hydroxy-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one and is dehydrated to give (S)-2-(1-azabicyclo[2.2.2]oct-3-yl)-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one, preferably wherein the dehydration is catalyzed with hydrochloric acid or sulfuric acid, and the (S)-2-(1-azabicyclo[2.2.2]oct-3S-yl)-3-hydroxy-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one is prepared by the preferred process described above.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(1-azabicyclo[2.2.2]oct-3-yl)-3-hydroxy-2,3,3 a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
2-(1-azabicyclo[2.2.2]oct-3S-yl)-3-hydroxy-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Palonosetron
Reactant of Route 2
Reactant of Route 2
Palonosetron
Reactant of Route 3
Palonosetron
Reactant of Route 4
Palonosetron
Reactant of Route 5
Palonosetron
Reactant of Route 6
Palonosetron
Customer
Q & A

Q1: What is the primary target of palonosetron?

A1: this compound is a potent and selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor. [, , ] It exhibits a significantly higher binding affinity for this receptor compared to first-generation 5-HT3 receptor antagonists like ondansetron, granisetron, and dolasetron. [, ]

Q2: How does this compound's binding to the 5-HT3 receptor differ from other antagonists in its class?

A2: Unlike other 5-HT3 receptor antagonists like granisetron and ondansetron which exhibit competitive binding, this compound displays allosteric binding and positive cooperativity when interacting with the 5-HT3 receptor. [] This unique binding mode contributes to its distinct pharmacological profile.

Q3: What are the downstream effects of this compound binding to the 5-HT3 receptor?

A3: By antagonizing 5-HT3 receptors, this compound effectively blocks serotonin-mediated signaling. This inhibition has been shown to reduce the release of substance P, a neuropeptide involved in the transmission of nausea and vomiting signals. []

Q4: How is this compound absorbed and distributed in the body?

A5: this compound exhibits high absolute bioavailability (97%) after oral administration. [] It has a large volume of distribution (483-679 L in cancer patients) and binds to plasma proteins to a low extent (62%). []

Q5: How is this compound metabolized and eliminated from the body?

A6: this compound is primarily metabolized by cytochrome P450 2D6, resulting in two major, substantially inactive metabolites (M4 and M9). [] These metabolites, along with the parent drug, are mainly eliminated via the kidneys (85-93%). []

Q6: What is the half-life of this compound?

A7: this compound has a long elimination half-life, ranging from 43.8 to 65.7 hours in cancer patients. [, ] This prolonged duration of action contributes to its clinical advantage over other 5-HT3 antagonists, particularly in managing delayed chemotherapy-induced nausea and vomiting. [, ]

Q7: Does food intake affect the pharmacokinetics of this compound?

A8: No, food intake has minimal impact on the overall systemic exposures and maximum plasma concentrations of this compound. [] This allows for flexible dosing regimens, independent of mealtimes.

Q8: Are there any known drug-drug interactions with this compound?

A8: This Q&A focuses on the scientific aspects of this compound, excluding information on drug side effects, interactions, or contraindications.

Q9: What types of in vitro studies have been conducted to evaluate this compound's mechanism of action?

A10: In vitro studies utilizing NG108-15 cells have demonstrated this compound's ability to inhibit serotonin enhancement of substance P-induced calcium release, suggesting its involvement in modulating NK-1/5-HT3 receptor cross-talk. []

Q10: What animal models have been used to assess this compound's efficacy in managing chemotherapy-induced nausea and vomiting?

A11: Rat models of cisplatin-induced emesis have been employed to investigate the efficacy of this compound in preventing both acute and delayed phases of chemotherapy-induced nausea and vomiting. [] Single neuronal recordings from nodose ganglia in these models revealed this compound's ability to inhibit cisplatin-induced enhancement of substance P responses. []

Q11: What are the main clinical applications of this compound?

A11: this compound is primarily indicated for the prevention of:

  • Acute and delayed nausea and vomiting associated with initial and repeat courses of moderately and highly emetogenic cancer chemotherapy in adults and pediatric patients. [, , ]
  • Postoperative nausea and vomiting (PONV). [, , , , ]

Q12: How does this compound's efficacy compare to other 5-HT3 receptor antagonists in clinical trials?

A13: Several meta-analyses and randomized controlled trials have consistently demonstrated that this compound, both alone and in combination with dexamethasone, exhibits superior efficacy compared to first-generation 5-HT3 receptor antagonists in preventing acute and delayed chemotherapy-induced nausea and vomiting. [, ] Specifically, this compound demonstrated greater effectiveness in controlling delayed phases of CINV. []

Q13: Are there specific patient populations where this compound demonstrates greater efficacy?

A13: This Q&A focuses on the scientific aspects of this compound, excluding information on specific patient populations or treatment recommendations.

Q14: What is the most common route of administration for this compound?

A15: this compound is commercially available in both intravenous (IV) and oral formulations. [, , ]

Q15: Have there been investigations into alternative routes of administration for this compound?

A16: Yes, research has explored the subcutaneous (SC) route for this compound administration. Studies demonstrated comparable bioavailability between SC and IV this compound, suggesting SC administration as a potentially viable alternative, especially for outpatient settings or with oral chemotherapy. [, ]

Q16: What are the stability characteristics of this compound under various conditions?

A16: While specific data on this compound's stability profile is not detailed in the provided research, the development of intravenous, oral, and subcutaneous formulations suggests its stability across various conditions suitable for pharmaceutical preparations.

Q17: What is the safety profile of this compound?

A17: This Q&A focuses on the scientific aspects of this compound, excluding information on drug side effects, interactions, or contraindications.

Q18: Are there any concerns regarding this compound's potential for QTc interval prolongation?

A19: While QTc prolongation is a known concern with some 5-HT3 receptor antagonists, clinical trials and research indicate that this compound, at its commonly used dose (0.075 mg), has minimal impact on QTc intervals during anesthesia. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.